molecular formula C12H16N2O2 B1620615 1-(2-Nitrophenyl)azepane CAS No. 40832-88-0

1-(2-Nitrophenyl)azepane

Cat. No.: B1620615
CAS No.: 40832-88-0
M. Wt: 220.27 g/mol
InChI Key: SXHDLBJNZIRUKN-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)azepane is a heterocyclic organic compound characterized by a seven-membered nitrogen-containing ring with a nitrophenyl substituent at the second position.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing pharmaceutical compounds with potential anticancer or antiviral properties.

    Materials Science: The compound can be utilized in the synthesis of new materials with unique electronic or optical properties.

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.

Safety and Hazards

1-(2-Nitrophenyl)azepane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

New synthetic methods for the construction of azepane derivatives, like 1-(2-Nitrophenyl)azepane, endowed with relevant biological activity and good pharmacological profiles are expected in the near future . This will continue to play a great synthetic relevance due to their different biological activities .

Mechanism of Action

Biochemical Pathways

This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Nitrophenyl)azepane. For instance, the synthesis of the compound is known to be mediated by blue light and occurs at room temperature . These conditions may influence the compound’s action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Nitrophenyl)azepane can be synthesized through a multi-step process involving the formation of the azepane ring followed by the introduction of the nitrophenyl group. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the azepane ring. The nitrophenyl group can then be introduced via electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)azepane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.

    Oxidation: The azepane ring can be oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(2-Aminophenyl)azepane.

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

    Oxidation: Oxidized azepane derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)azepane
  • 1-(2-Chlorophenyl)azepane
  • 1-(2-Bromophenyl)azepane

Uniqueness

1-(2-Nitrophenyl)azepane is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it a valuable scaffold for designing molecules with specific biological activities and chemical properties .

Properties

IUPAC Name

1-(2-nitrophenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-8-4-3-7-11(12)13-9-5-1-2-6-10-13/h3-4,7-8H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHDLBJNZIRUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369698
Record name 1-(2-NITRO-PHENYL)-AZEPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40832-88-0
Record name Hexahydro-1-(2-nitrophenyl)-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40832-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-NITRO-PHENYL)-AZEPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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